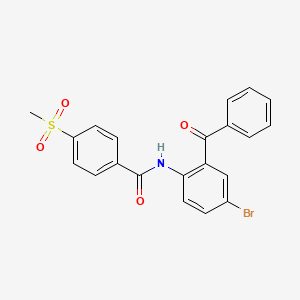
Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a dioxobutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate typically involves the reaction of ethyl acetoacetate with 3-nitrobenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 4-(3-aminophenyl)-2,4-dioxobutanoate.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: 4-(3-nitrophenyl)-2,4-dioxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific properties, such as optical or electronic characteristics.
Wirkmechanismus
The mechanism of action of Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate depends on its chemical structure and the specific reactions it undergoes. For instance, in medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through its nitro and ester groups. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate can be compared with other nitrophenyl derivatives, such as:
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate: Similar structure but with the nitro group in the para position.
Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate: Similar structure but with the nitro group in the ortho position.
Uniqueness
The position of the nitro group in this compound (meta position) can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties, making it unique compared to its ortho and para counterparts.
Eigenschaften
IUPAC Name |
ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-2-19-12(16)11(15)7-10(14)8-4-3-5-9(6-8)13(17)18/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUPDOSNKUMFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2480028.png)
![N1-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2480029.png)








